molecular formula C17H15N3O3S B2999281 N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923685-14-7

N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2999281
CAS No.: 923685-14-7
M. Wt: 341.39
InChI Key: QEETZGYTNDTJOB-UHFFFAOYSA-N
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Description

“N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It undergoes various chemical reactions, and the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)furan-2-carboxamide is part of a broader category of thiazole and furan derivatives, whose synthesis and reactivity have been explored for various applications. For example, Aleksandrov and El’chaninov (2017) demonstrated the synthesis of related compounds, emphasizing electrophilic substitution reactions, showcasing the chemical versatility of these molecules Aleksandrov & El’chaninov, 2017.

Molecular and Electronic Characterization

Şukriye Çakmak et al. (2022) investigated a thiazole-based heterocyclic amide, focusing on its molecular and electronic structures through experimental and theoretical approaches, including density functional theory (DFT) modelling. This work underlines the importance of detailed characterization in understanding the potential applications of these compounds Çakmak et al., 2022.

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer potentials of thiazole and furan derivatives have been highlighted in several studies. For instance, research by Yasser H. Zaki et al. (2018) on pyridine and thioamide derivatives, derived from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, demonstrated significant cytotoxicity against the MCF-7 cell line, indicating potential for pharmacological applications Zaki et al., 2018.

Chelating Properties and Transition Metal Complexes

The chelating properties of compounds containing furan and thiazole rings, particularly in forming transition metal complexes, have also been explored. Varde and Acharya (2017) synthesized novel ligands and evaluated their chelating properties, contributing to the understanding of these compounds' potential in catalysis and material science Varde & Acharya, 2017.

Analytical and Spectral Studies

Analytical and spectral studies play a crucial role in the characterization and application of these compounds. Patel (2020) focused on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, offering insights into their potential applications in medicinal chemistry and materials science Patel, 2020.

Future Directions

Thiazole derivatives have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They have a broad pharmacological spectrum and are a fundamental part of some clinically applied drugs . Future research could focus on the design and development of different thiazole derivatives to act as potent drug molecules with lesser side effects .

Properties

IUPAC Name

N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-4-6-12(7-5-11)18-15(21)9-13-10-24-17(19-13)20-16(22)14-3-2-8-23-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEETZGYTNDTJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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